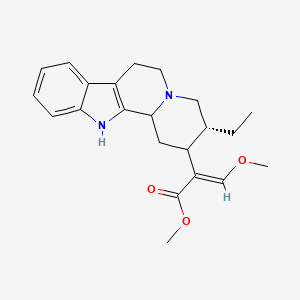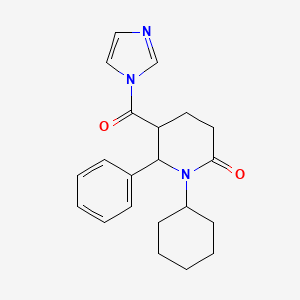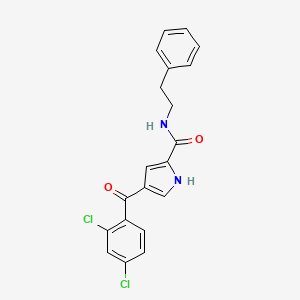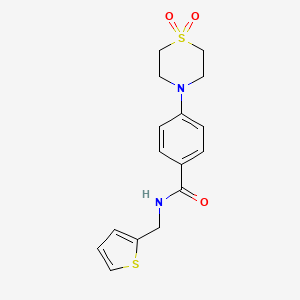
(+/-)-Dihydrocorynantheine
Descripción general
Descripción
(+/-)-Dihydrocorynantheine is an indole alkaloid found in various plant species, particularly in the genus Corynanthe. This compound has garnered interest due to its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Dihydrocorynantheine typically involves several steps, starting from simple indole derivatives. One common method includes the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate. This intermediate is then subjected to further chemical transformations, such as oxidation and reduction, to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Dihydrocorynantheine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives with varying degrees of saturation.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing more complex alkaloids and as a model compound for studying indole chemistry.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its analgesic, anti-inflammatory, and potential anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (+/-)-Dihydrocorynantheine involves its interaction with various molecular targets, including opioid receptors and ion channels. It is believed to exert its analgesic effects by binding to these receptors and modulating pain signaling pathways. Additionally, it may influence inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
(+/-)-Dihydrocorynantheine can be compared with other indole alkaloids such as:
Ajmalicine: Known for its antihypertensive properties.
Yohimbine: Used as an aphrodisiac and for its stimulant effects.
Reserpine: Utilized as an antihypertensive and antipsychotic agent.
What sets this compound apart is its unique combination of analgesic and anti-inflammatory properties, making it a compound of significant interest for further research and development.
Propiedades
IUPAC Name |
methyl (E)-2-[(3R)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17?,20?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUOJBSAYAYEM-WODWAOHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C(C2CC1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzylsulfanyl)-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037100.png)
![1-{2-[7-(chlorodifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-2-yl]thiophen-3-yl}-2,5-dimethyl-1H-pyrrole](/img/structure/B3037104.png)
![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyrimidine](/img/structure/B3037107.png)
![5-[Chloro(difluoro)methyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3037108.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037109.png)
![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3037111.png)
![4-({6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)-2,6-dimethylmorpholine](/img/structure/B3037113.png)
![3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037115.png)
![3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3037116.png)


![(3-Chlorophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone](/img/structure/B3037121.png)

![1-{4-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B3037123.png)
